3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester

Descripción

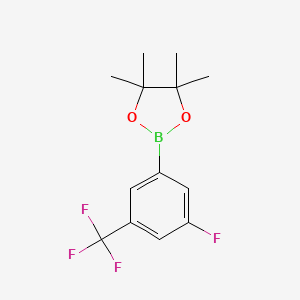

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . The compound features a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a fluorine atom at the 5-position, stabilized by the pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The -CF₃ and -F groups are strong electron-withdrawing substituents, enhancing the electrophilicity of the boron center and improving reactivity in coupling reactions .

This compound is particularly valuable in pharmaceutical and materials science due to the metabolic stability imparted by fluorine and trifluoromethyl groups . However, its performance must be contextualized against structurally similar boronic esters, which differ in substituent patterns, electronic effects, and steric profiles.

Propiedades

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRDVCMEIWHGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-(Trifluoromethyl)-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to 50°C

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems also minimizes human error and enhances reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The trifluoromethyl and fluorine groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

Solvents: Tetrahydrofuran (THF), ethanol, or water

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds

Oxidation: Phenols

Substitution: Substituted trifluoromethyl and fluorine derivatives

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester is used to introduce trifluoromethyl and fluorine groups into target molecules, enhancing their chemical and thermal stability.

Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known to improve the bioavailability and metabolic stability of drugs.

Medicine: In medicinal chemistry, the compound is employed in the development of new drugs with improved pharmacokinetic properties. The presence of fluorine atoms often enhances the binding affinity of drugs to their biological targets.

Industry: In the chemical industry, this boronic ester is used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester primarily involves its role as a reagent in cross-coupling reactions. The boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence boronic esters' reactivity and stability. Below is a comparative analysis of key analogues:

Key Findings :

- Electron-withdrawing groups (EWGs) : Compounds with -CF₃ and -F (e.g., the target compound) exhibit faster coupling rates due to increased boron electrophilicity .

- Steric hindrance : Bulky substituents like -Cl () or -OCH₃ () reduce reaction efficiency in sterically demanding substrates.

- Stability : Chlorinated analogues () show greater resistance to protodeboronation compared to fluorinated derivatives, which may degrade under strongly acidic or basic conditions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituent positioning and electronic effects:

- Target compound : Demonstrated high reactivity in coupling with aryl halides, achieving >90% yields in optimized conditions (similar to , where pinacol esters with EWGs were used).

- 3-Chloro-5-CF₃ analogue (): Lower yields (~70–80%) due to steric clash between Cl and catalyst ligands, slowing transmetallation .

- Methoxycarbonyl-substituted derivative (): Requires milder bases (e.g., KHF₂) to prevent ester hydrolysis, limiting substrate scope .

Solubility and Stability in Solvents

Solubility data from and highlight:

- The target compound is soluble in THF, DMF, and dichloromethane but precipitates in aqueous media.

- 3-Cyclopropylmethoxy-5-CF₃ analogue (): Enhanced solubility in ethanol/water mixtures (1:1) due to the ether moiety.

- 3-Fluoro-4-OCH₃-5-CF₃ derivative (): Low solubility in hydrocarbons but stable in DMSO at 2–8°C for long-term storage.

Actividad Biológica

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is particularly notable for its applications in drug development and as a building block in organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group, a fluorophenyl moiety, and a pinacol ester. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with diols and other biomolecules through reversible covalent bonding. This interaction can modulate enzyme activity and influence various biochemical pathways.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, research has shown that certain boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it may exhibit activity against various bacterial strains, potentially making it useful in developing new antibiotics.

Case Studies

- Inhibition of Proteasome Activity : A study demonstrated that 3-(Trifluoromethyl)-5-fluorophenylboronic acid derivatives could inhibit the proteasome, which is crucial for protein degradation in cancer cells. This inhibition led to increased levels of pro-apoptotic factors and reduced cell viability in cancer cell lines.

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this boronic acid against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential as a novel antimicrobial agent .

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | |

| Antimicrobial | Significant inhibition against bacteria | |

| Enzyme Modulation | Interaction with diols |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's versatility allows it to be utilized as a reagent in cross-coupling reactions, facilitating the formation of complex organic molecules.

Q & A

What are the most effective enantioselective synthesis methods for generating fluorinated tertiary alcohols using 3-(trifluoromethyl)-5-fluorophenylboronic acid pinacol ester?

Answer:

Enantioselective allylboration of fluoroalkyl ketones can be achieved using a boron-based catalyst system. The catalyst is generated in situ from a valine-derived aminophenol and a Z- or E-γ-substituted boronic acid pinacol ester. For Z-selective reactions, the method delivers up to >98:2 α:γ selectivity, >95:5 Z:E selectivity, and enantiomeric ratios (er) of 81:19 to >99:1. Key steps include:

- Using 0.5–2.5 mol% catalyst under ambient conditions.

- Optimizing solvent polarity to enhance fluorophilicity and stabilize transition states.

- Employing computational (DFT) studies to rationalize selectivity trends (e.g., steric vs. electronic effects of fluorinated substituents).

This protocol is scalable (gram-scale) and compatible with air/moisture, making it practical for synthesizing Z-alkene-containing intermediates for olefin metathesis .

How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Answer:

The trifluoromethyl and fluorine substituents induce strong electron-withdrawing effects, enhancing oxidative addition efficiency in Suzuki-Miyaura couplings. However, steric hindrance at the ortho position (due to fluorine) can reduce reaction rates. Methodological adjustments include:

- Using Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects.

- Increasing reaction temperatures (80–100°C) to overcome electronic deactivation.

- Employing Ni/Cu co-catalysis for C-F bond functionalization via defluoroborylation, enabling conversion to arylboronic esters under mild conditions (e.g., BPin as boron source) .

What strategies address contradictions in α- vs. γ-selectivity when using this boronic ester in allylboration reactions?

Answer:

Contradictory selectivity profiles arise from competing steric and electronic factors:

- α-Selectivity : Dominates with Z-allylboronates due to favorable chair-like transition states. Additives like LiCl can stabilize boron intermediates, enhancing α-selectivity to >98:2 .

- γ-Selectivity : Observed with racemic crotylboronates via 1,2-aryl migration. Mechanistic studies suggest radical intermediates (e.g., trifluoromethyl radicals) promote γ-C–H activation in boron-ate complexes, leading to stereospecific 1,2-alkyl migrations .

Resolution : Use B NMR to monitor intermediate borinic esters and adjust electrophilic trapping agents (e.g., TFAA) to favor specific pathways .

How can the stability of this boronic ester be optimized under basic aqueous conditions?

Answer:

Protodeboronation is a key stability challenge. Strategies include:

- pH Control : Maintain pH < 10 to avoid base-induced decomposition. At pH 13.5, the half-life of arylboronic acids is ~19 hours at 70°C, but pinacol esters exhibit greater hydrolytic stability .

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to minimize water exposure. Co-solvents like MeCN can stabilize boronate intermediates in cross-couplings.

- Additives : Introduce diols (e.g., pinacol) to re-protect boronic acids in situ during workup .

What advanced techniques enable stereochemical analysis of products derived from this boronic ester?

Answer:

- Chiral HPLC : Resolve enantiomers using cellulose- or amylose-based columns (e.g., Chiralpak AD-H).

- VCD Spectroscopy : Validate absolute configuration via comparison with DFT-simulated spectra.

- X-ray Crystallography : Determine crystal structures of boronate-amine adducts to confirm stereospecific migration outcomes .

How can radical C–H functionalization be applied to modify this boronic ester while retaining the boron group?

Answer:

Radical-mediated α-functionalization involves:

Forming a boron-ate complex by reacting the boronic ester with an alkyl lithium reagent.

Generating trifluoromethyl radicals (from CFI) to abstract α-C–H bonds, forming radical anions.

Oxidizing intermediates (e.g., O) to trigger 1,2-aryl/alkyl migrations, yielding α-substituted boronic esters with retained stereochemistry.

This method avoids protodeboronation and tolerates diverse substrates (e.g., aryl, alkyl) .

What are the limitations of this boronic ester in polymer chemistry, and how are they addressed?

Answer:

Limitations :

- Hydrolytic instability of boronic acids limits direct polymerization.

- Steric bulk reduces monomer reactivity in RAFT polymerization.

Solutions : - Use pinacol-protected boronic ester monomers (e.g., 4-pinacolatoborylstyrene) for controlled polymerization.

- Deprotect post-polymerization via mild acidolysis (e.g., HCl/MeOH) to regenerate boronic acid functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.